Molecular Weight and Formula Differentiation: Target Compound vs. Direct N-THP Analog (CAS 1821827-30-8)
The target compound (CAS 1821827-91-1, C₁₁H₂₁NO₃, MW 215.29) differs from its closest direct analog (S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol (CAS 1821827-30-8, C₁₀H₁₉NO₃, MW 201.26) by the insertion of a methylene (–CH₂–) unit between the morpholine N4 and the THP ring . This results in a molecular weight increase of 14.03 Da (ΔMW = +7.0%), an additional heavy atom (C), and two additional hydrogen atoms, which collectively affect calculated logP, polar surface area, and conformational flexibility. The CAS 1821827-30-8 analog, with a direct N–THP bond, has a predicted pKa of 14.36 ± 0.10, a predicted boiling point of 301.5 ± 42.0 °C, and a predicted density of 1.128 ± 0.06 g/cm³ . While analogous experimentally measured values for the target compound are not publicly available, the structural difference (methylene spacer vs. direct attachment) is expected to modulate basicity at the morpholine nitrogen, rotational degrees of freedom, and lipophilicity, providing a distinct chemical space for SAR exploration.
C₁₁H₂₁NO₃ vs C₁₀H₁₉NO₃
–CH₂– spacer inserted
| Evidence Dimension | Molecular weight, molecular formula, and predicted physicochemical properties |
|---|---|
| Target Compound Data | C₁₁H₂₁NO₃, MW 215.29 g/mol; methylene (–CH₂–) spacer between morpholine N4 and THP |
| Comparator Or Baseline | (S)-(4-(Tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol (CAS 1821827-30-8): C₁₀H₁₉NO₃, MW 201.26; direct N–THP bond; predicted pKa 14.36 ± 0.10, bp 301.5 ± 42.0 °C, density 1.128 ± 0.06 g/cm³ |
| Quantified Difference | ΔMW = +14.03 Da (+7.0%); ΔFormula = +1 C, +2 H; presence of –CH₂– spacer vs. direct N–THP linkage |
| Conditions | Molecular formula and MW from vendor certificates; predicted pKa, bp, and density from ChemicalBook for CAS 1821827-30-8 |
Why This Matters
The 14 Da mass difference and altered conformational landscape directly impact chromatographic behavior, mass spectrometric detection, and potential protein-binding geometry, making the two compounds non-interchangeable in SAR-driven programs.
